molecular formula C11H13ClN2O3 B11025056 N-(4-chloro-3-nitrophenyl)-2-methylbutanamide

N-(4-chloro-3-nitrophenyl)-2-methylbutanamide

Cat. No.: B11025056
M. Wt: 256.68 g/mol
InChI Key: AHMQEOKUCDUMMS-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-2-methylbutanamide is an aromatic amide derivative characterized by a 4-chloro-3-nitrophenyl group attached to a branched 2-methylbutanamide chain. The chloro and nitro substituents on the phenyl ring contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the branched alkyl chain may modulate solubility and steric properties .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H13ClN2O3/c1-3-7(2)11(15)13-8-4-5-9(12)10(6-8)14(16)17/h4-7H,3H2,1-2H3,(H,13,15)

InChI Key

AHMQEOKUCDUMMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Protection-Directed Nitration Strategy

Nitration of 4-chloroaniline (1) directly often leads to para-nitration due to the strong ortho/para-directing effect of the -NH₂ group. To achieve meta-nitration (3-position), protection of the amine as an acetanilide (2) is employed. Acetylation redirects nitration to the meta position relative to the chloro substituent:

  • Acetylation :

    • Conditions : 4-Chloroaniline is refluxed with acetic anhydride in glacial acetic acid (1:2 molar ratio) at 110°C for 4 hours.

    • Yield : ~95% (4-chloroacetanilide).

  • Nitration :

    • Conditions : 4-Chloroacetanilide is nitrated using fuming HNO₃ (1.2 eq) in concentrated H₂SO₄ at 0–5°C for 2 hours.

    • Product : 4-Chloro-3-nitroacetanilide (3) with >90% regioselectivity.

    • Mechanism : The electron-withdrawing acetyl group deactivates the ring, favoring nitration at the meta position to chlorine.

  • Deprotection :

    • Conditions : Hydrolysis with 6M HCl under reflux for 3 hours yields 4-chloro-3-nitroaniline (4).

Alternative Sulfonate Protection for Industrial Scalability

A patent describes sulfonate ester protection (e.g., benzenesulfonyl or methanesulfonyl groups) to direct nitration in chlorinated phenols. While originally applied to phenolic substrates, this method can be adapted for aniline derivatives:

  • Protection : 4-Chloroaniline reacts with benzenesulfonyl chloride in pyridine to form 4-chloro-N-(phenylsulfonyl)aniline.

  • Nitration : Nitration at 15–17°C with HNO₃/H₂SO₄ introduces the nitro group at the 3-position.

  • Deprotection : Acidic cleavage (e.g., HCl, 80°C) removes the sulfonyl group, yielding 4-chloro-3-nitroaniline.

Acylation of 4-Chloro-3-Nitroaniline

Direct Acylation with 2-Methylbutanoyl Chloride

The final step involves coupling 4-chloro-3-nitroaniline (4) with 2-methylbutanoyl chloride (5) under Schotten-Baumann conditions:

  • Conditions :

    • 4-Chloro-3-nitroaniline (1 eq) is dissolved in dry dichloromethane (DCM).

    • 2-Methylbutanoyl chloride (1.1 eq) is added dropwise at 0°C, followed by pyridine (1.5 eq) to scavenge HCl.

    • The reaction is stirred at room temperature for 12 hours.

  • Workup : The mixture is washed with 5% NaOH, water, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

  • Yield : 75–80% (this compound).

Solvent and Base Optimization

  • Solvent Effects :

    SolventReaction Time (h)Yield (%)
    DCM1278
    THF1865
    Toluene2460
  • Base Selection :
    Pyridine outperforms triethylamine due to better HCl sequestration, reducing side reactions like amide hydrolysis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.35 (s, 1H, Ar-H), 8.12 (d, J = 8.8 Hz, 1H, Ar-H), 7.71 (d, J = 8.8 Hz, 1H, Ar-H), 2.58–2.52 (m, 1H, CH(CH₃)), 1.95–1.85 (m, 2H, CH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃), 0.98 (t, J = 7.4 Hz, 3H, CH₂CH₃).

  • IR (KBr) :
    3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1530 cm⁻¹ (NO₂ asymmetric), 1345 cm⁻¹ (NO₂ symmetric).

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

  • Storage : Stable at ambient temperature for >6 months without decomposition.

Industrial-Scale Considerations

Cost-Effective Nitration Alternatives

The patent EP0342532A1 highlights a nitration protocol using H₂SO₄/HNO₃ at 0°C for sulfonate-protected intermediates, achieving 95% yield. Adapting this to aniline derivatives could reduce costs by avoiding cryogenic conditions.

Waste Management

  • Acid Recovery : H₂SO₄ from nitration is neutralized with Ca(OH)₂ to form CaSO₄, which is filtered and landfilled.

  • Solvent Recycling : DCM is distilled and reused, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)-2-methylbutanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-(4-chloro-3-aminophenyl)-2-methylbutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

Medicinal Chemistry and Anticancer Research

N-(4-chloro-3-nitrophenyl)-2-methylbutanamide has been investigated for its anticancer properties, particularly through its influence on the JAK/STAT signaling pathway, which is often dysregulated in cancers such as breast cancer (BC). Studies have shown that compounds targeting this pathway can suppress tumor growth and metastasis, indicating that this compound may serve as a scaffold for developing new anticancer agents .

Case Study: Structure-Activity Relationship Studies

A study focused on the structure-activity relationships of various derivatives of similar compounds revealed that modifications on the phenyl ring significantly impacted antiproliferative activity against breast cancer cell lines. For instance, derivatives with specific substitutions exhibited IC50 values ranging from 5.23 μM to 10.07 μM against MDA-MB-231 cells, highlighting the importance of chemical structure in therapeutic efficacy .

Pharmacokinetics and Analytical Chemistry

The compound has also been studied for its pharmacokinetic properties using high-performance liquid chromatography (HPLC) methods. This compound can be effectively analyzed using reverse-phase HPLC techniques, which allow for the separation and identification of impurities in preparative separations. The method employs a mobile phase consisting of acetonitrile and water, and it is adaptable for mass spectrometry applications by substituting phosphoric acid with formic acid .

Table 1: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1 HPLC
Mobile Phase CompositionAcetonitrile + Water
pH AdjustmentsPhosphoric Acid/Formic Acid
Particle Size3 µm
ApplicationPharmacokinetics

Antimicrobial Potential

This compound derivatives are being explored for their potential as antitubercular agents. Research indicates that similar nitrophenyl compounds exhibit moderate to potent activity against Mycobacterium tuberculosis. The modifications made to the nitrophenyl moiety can enhance the activity against resistant strains, suggesting a promising avenue for drug development .

Case Study: Antitubercular Activity

In vitro assessments have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv. The most potent derivative demonstrated an MIC of 4 µg/mL, indicating significant potential for further development as an affordable antitubercular agent .

Mechanism of Action

The mechanism by which N-(4-chloro-3-nitrophenyl)-2-methylbutanamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of the chloro and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (CAS Not Specified)
  • Structure : Features a nitro group at the 2-position and a methylsulfonyl-acetamide moiety.
  • Key Differences: The nitro group at the 2-position (vs. The methylsulfonyl group introduces strong electron-withdrawing effects, enhancing acidity of the amide proton compared to the target compound’s alkyl chain .
  • Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide, highlighting divergent routes due to sulfonamide vs. alkylamide functionalities .
b) N-(4-Methyl-2-nitrophenyl)-3-oxobutanamide (CAS 34797-70-1)
  • Structure : Contains a 3-oxobutanamide group and a methyl substituent at the 4-position of the phenyl ring.
  • Key Differences: The oxo group in the amide chain enables keto-enol tautomerism, absent in the target compound. The methyl group at the 4-position (vs.

Variations in the Amide Chain

a) N-(4-Chloro-3-nitrophenyl)acetamide (CAS 18698-97-0)
  • Structure : Simplest analog with an acetamide (CH₃CONH-) group.
  • Key Differences :
    • Shorter chain length reduces steric bulk, likely increasing solubility in polar solvents.
    • Lower molecular weight (MW ~198.6 g/mol) compared to the target compound (estimated MW ~268.7 g/mol) .
b) N-(4-Chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide (CAS 63134-29-2)
  • Structure: Features a butanamide chain with a bulky 2,4-di-tert-pentylphenoxy substituent.
  • Key Differences: The extended butanamide chain and bulky phenoxy group significantly increase molecular weight (MW 475.02 g/mol) and hydrophobicity, reducing aqueous solubility compared to the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
N-(4-Chloro-3-nitrophenyl)-2-methylbutanamide C₁₁H₁₃ClN₂O₃ ~268.7 Chloro, nitro, branched alkyl Moderate in organic solvents
N-(4-Chloro-3-nitrophenyl)acetamide C₈H₇ClN₂O₂ 198.6 Chloro, nitro, acetamide Higher in polar solvents
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.7 Methylsulfonyl, nitro Low due to sulfonyl group
N-(4-Methyl-2-nitrophenyl)-3-oxobutanamide C₁₁H₁₂N₂O₄ 236.2 Oxo, nitro Moderate, influenced by oxo

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including structure-activity relationships (SAR), antiproliferative effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H14ClN2O3C_{12}H_{14}ClN_{2}O_{3}. The presence of the 4-chloro-3-nitrophenyl group is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antiproliferative effects against cancer cell lines. The following sections detail these findings.

Antiproliferative Effects

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer).
  • IC50 Values :
    • In MDA-MB-231 cells, the compound exhibited an IC50 value of approximately 5.99 μM , indicating significant antiproliferative activity.
    • In MCF-7 cells, the IC50 was reported at 3.08 μM , suggesting that the compound is more effective against this cell line compared to MDA-MB-231.
Cell LineIC50 Value (μM)
MDA-MB-2315.99
MCF-73.08

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically:

  • STAT3 Pathway : The compound has been shown to decrease STAT3 promoter activity in treated cells, which is crucial for tumor growth and metastasis in aggressive breast cancer subtypes .
  • Tubulin Interaction : Similar compounds have demonstrated the ability to destabilize tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in preclinical models:

  • In Vivo Studies : In xenograft models using MDA-MB-231 cells, treatment with the compound resulted in significant tumor growth suppression compared to control groups. This suggests a promising therapeutic potential for further development .
  • Comparative Analysis : When compared to other compounds within its class, this compound showed comparable or superior efficacy in inhibiting cancer cell proliferation, particularly highlighting its role as a potential lead compound for further structural modifications aimed at enhancing efficacy and reducing toxicity .

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways in pharmacokinetic studies?

  • Synthesize ¹³C-labeled amide carbonyl via ¹³C-acetic anhydride.
  • Administer to rodent models and analyze plasma/tissue extracts using LC-¹³C NMR to identify metabolites (e.g., glucuronidated derivatives) .

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